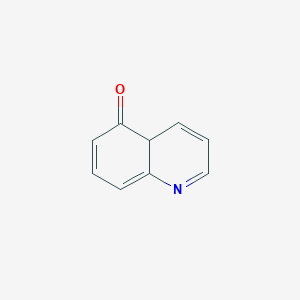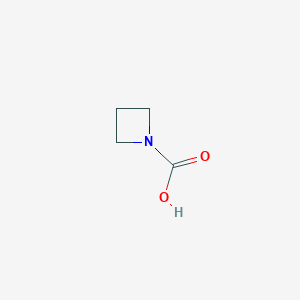
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is a synthetic organic compound that belongs to the class of methacrylate derivatives. It is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonate group. This compound is of significant interest in various fields due to its unique chemical structure and properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves the esterification of methacrylic acid with 1-(2,5-dioxopyrrolidin-3-yl)sulfonic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methacryloyloxy group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, such as using reducing agents like sodium borohydride, to yield reduced derivatives.
Substitution: The sulfonate group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized methacryloyloxy derivatives.
Reduction: Reduced methacryloyloxy derivatives.
Substitution: Substituted sulfonate derivatives.
Applications De Recherche Scientifique
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophilicity and biocompatibility.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality. The sulfonate group enhances the compound’s solubility and ionic interactions, making it suitable for various applications in aqueous environments. The dioxopyrrolidine ring contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
- Sodium methacrylate
- Sodium 2-(methacryloyloxy)ethyl sulfonate
- Sodium 3-(methacryloyloxy)propyl sulfonate
Comparison: Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to the presence of the dioxopyrrolidine ring, which imparts distinct chemical and physical properties compared to other methacrylate derivatives. This ring structure enhances the compound’s stability and reactivity, making it more suitable for specific applications in polymer synthesis and biomedical research. The sulfonate group also provides improved solubility and ionic interactions, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H8NNaO7S |
|---|---|
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
GGKITLHGLSVNRX-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)


![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)


